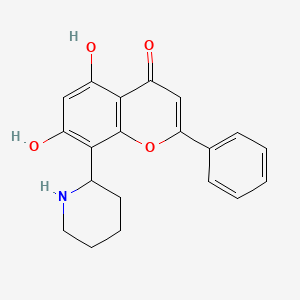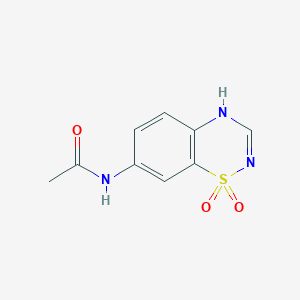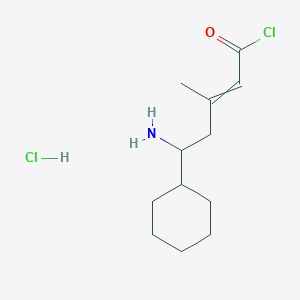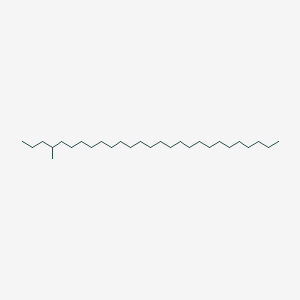![molecular formula C22H29NO2 B14349413 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol is an organic compound with a complex structure that includes a phenylcarbonimidoyl group and a nonylphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol typically involves the reaction of nonylphenol with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency in the production process. The compound is purified through techniques such as recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to elucidate its potential therapeutic applications and safety profile.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-6-nonylphenol
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-decylphenol
Uniqueness
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its nonylphenol moiety contributes to its hydrophobic character, while the phenylcarbonimidoyl group provides reactive sites for further chemical modifications. This combination of features makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H29NO2 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol |
InChI |
InChI=1S/C22H29NO2/c1-2-3-4-5-6-7-9-12-18-15-16-20(21(24)17-18)22(23-25)19-13-10-8-11-14-19/h8,10-11,13-17,24-25H,2-7,9,12H2,1H3/b23-22+ |
Clave InChI |
ZUBKVHLKHHORLK-GHVJWSGMSA-N |
SMILES isomérico |
CCCCCCCCCC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)







